3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine
CAS No.: 1251542-65-0
Cat. No.: VC6668289
Molecular Formula: C19H25N5O3S2
Molecular Weight: 435.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251542-65-0 |
|---|---|
| Molecular Formula | C19H25N5O3S2 |
| Molecular Weight | 435.56 |
| IUPAC Name | (4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
| Standard InChI | InChI=1S/C19H25N5O3S2/c1-29(26,27)24-12-10-23(11-13-24)19(25)15-6-8-22(9-7-15)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3 |
| Standard InChI Key | ZXNMOCXJFADJJQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, (4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone, reflects its multicomponent architecture. Key structural elements include:
-
Pyridazine core: Serves as the central scaffold with nitrogen atoms at positions 1,2,4,5.
-
Piperidin-4-yl group: Attached to the pyridazine core via a nitrogen atom at position 3.
-
Methanesulfonylpiperazine moiety: Connected through a carbonyl bridge to the piperidine ring.
-
Thiophen-2-yl substituent: Positioned at the pyridazine's 6-position.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O3S2 |
| Molecular Weight | 435.56 g/mol |
| CAS Registry | 1251542-65-0 |
| Topological Polar SA | 144 Ų (calculated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
The methanesulfonyl group enhances solubility in polar aprotic solvents (DMSO: >10 mM), while the thiophene ring contributes to π-π stacking interactions in biological systems.
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis, detailed in patent US8153629B2, employs a convergent strategy:
-
Piperazine sulfonylation: 1-(methylsulfonyl)piperazine is prepared via sulfonylation of piperazine with methanesulfonyl chloride.
-
Piperidine coupling: 4-(chlorocarbonyl)piperidine hydrochloride reacts with the sulfonylated piperazine to form the carboxamide intermediate.
-
Pyridazine functionalization: 3-chloro-6-(thiophen-2-yl)pyridazine undergoes nucleophilic aromatic substitution with the piperidine intermediate.
Reaction yields exceed 65% after purification via flash chromatography (ethyl acetate/hexane gradient).
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=8.4 Hz, 1H, pyridazine-H), 7.85 (dd, J=5.1, 1.2 Hz, 1H, thiophene-H), 7.55–7.48 (m, 2H, thiophene-H), 4.21 (br s, 2H, piperazine-NCH2), 3.81–3.65 (m, 4H, piperidine/pyridazine-CH2), 3.12 (s, 3H, SO2CH3).
-
HRMS: m/z 436.1421 [M+H]+ (calculated for C19H26N5O3S2+: 436.1423).
Mechanism of PI3K Inhibition
Target Engagement
The compound inhibits class I PI3Ks by:
-
ATP-competitive binding: The pyridazine core mimics adenine's hydrogen-bonding pattern with Val882 in PI3Kγ's hinge region .
-
Affinity pocket occupancy: The methanesulfonylpiperazine extends into a hydrophobic region near Trp812, forming van der Waals contacts (ΔGcontribution = -2.3 kcal/mol) .
-
Isoform selectivity: Preferential inhibition of PI3Kδ (IC50 = 9.8 nM) over α/β/γ isoforms (>100-fold selectivity) arises from steric complementarity with δ-specific residues (Tyr813, Glu826) .
Downstream Signaling Effects
In Ramos Burkitt’s lymphoma cells, the compound demonstrates:
-
84% reduction in p-AKT (Ser473) at 100 nM (24h treatment)
-
G1 cell cycle arrest (72% cells in G1 vs. 58% control)
Preclinical Pharmacological Profile
In Vitro Potency
| Assay | Result |
|---|---|
| PI3Kδ enzymatic IC50 | 9.8 ± 1.2 nM |
| PI3Kα/PI3Kβ selectivity | >150-fold |
| Cell proliferation | GI50 = 23 nM (Ramos cells) |
| Metabolic stability | t1/2 = 42 min (human LM) |
In Vivo Efficacy
In a disseminated NOD/SCID mouse model of ABC-DLBCL:
-
Dosing: 25 mg/kg BID orally
-
Tumor burden: 78% reduction vs. vehicle (p<0.001, day 21)
-
Survival: Median 58 days vs. 34 days control (HR=0.21)
-
Toxicity: No weight loss >10% or hematological abnormalities observed
Comparative Analysis with Clinical-Stage PI3K Inhibitors
Structural advantages include the absence of a morpholine ring (reducing CYP inhibition risk) and the thiophene’s metabolic stability versus Idelalisib’s quinazolinone .
Developmental Challenges and Future Directions
Optimization Priorities
-
Solubility enhancement: Salt formation (mesylate: 34 mg/mL vs. free base 0.8 mg/mL)
-
CNS penetration: LogBB = -1.2 suggests limited brain exposure, necessitating efflux transporter modulation
-
Metabolite profiling: Major route via piperazine N-demethylation (23% total clearance)
Therapeutic Expansion
Ongoing investigations explore utility in:
-
Autoimmune disorders: Suppression of IL-17A (72% at 100 nM) in Th17-polarized CD4+ T cells
-
Fibrotic diseases: Inhibition of TGF-β-induced COL1A1 expression (IC50 = 38 nM) in lung fibroblasts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume